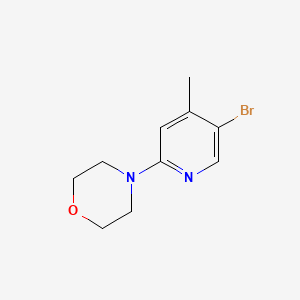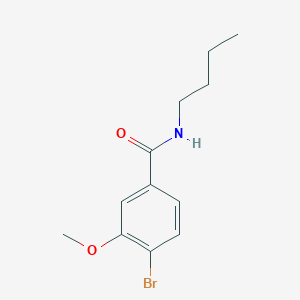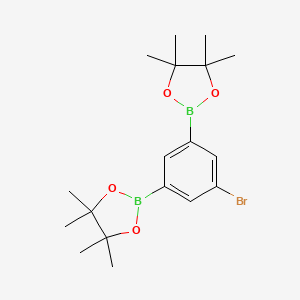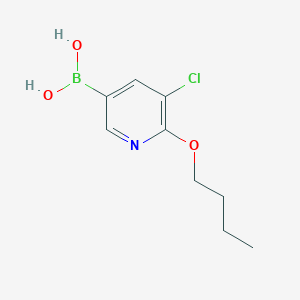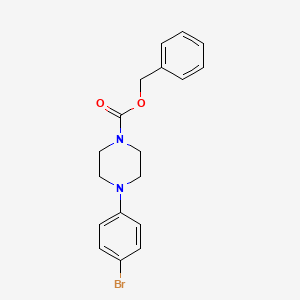![molecular formula C8H19NO B1522805 3-[(2,2-Dimethylpropyl)amino]propan-1-ol CAS No. 1248631-79-9](/img/structure/B1522805.png)
3-[(2,2-Dimethylpropyl)amino]propan-1-ol
Übersicht
Beschreibung
“3-[(2,2-Dimethylpropyl)amino]propan-1-ol” is a chemical compound with the CAS Number: 1248631-79-9 . It has a molecular weight of 145.24 and its molecular formula is C8H19NO . The IUPAC name for this compound is 3-(neopentylamino)-1-propanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H19NO/c1-8(2,3)7-9-5-4-6-10/h9-10H,4-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Cardioselective Beta-Adrenoceptor Blocking Agents
Research has focused on synthesizing and evaluating compounds similar to 3-[(2,2-Dimethylpropyl)amino]propan-1-ol for their affinity to beta-adrenoceptors, highlighting significant cardioselectivity. Such studies contribute to the development of more effective beta-blockers with potential applications in treating cardiovascular diseases. The structure-activity relationship analysis of these compounds offers insights into designing drugs with enhanced selectivity and efficacy (Rzeszotarski et al., 1979).
Structural and Spectroscopic Investigation of Schiff Base Derivatives
Schiff base derivatives of structures related to this compound have been synthesized and investigated for their crystal structures and electronic properties. Such studies are pivotal for understanding the chemical and physical properties of new compounds, which can have applications in materials science, catalysis, and as intermediates in organic synthesis (Khalid et al., 2018).
Conformational Analyses in Different Environments
The conformational behavior of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives has been extensively studied, revealing insights into their structural flexibility and interactions. Such analyses are crucial for understanding the behavior of these compounds in various environments, impacting their potential applications in drug design and material sciences (Nitek et al., 2020).
Inhibition of Carbon Steel Corrosion
Tertiary amines derived from structures analogous to this compound have been synthesized and evaluated for their performance as corrosion inhibitors on carbon steel. This research highlights the potential of such compounds in industrial applications where corrosion resistance is critical (Gao et al., 2007).
Electroluminescent Conjugated Polyelectrolytes
The development of electroluminescent materials based on polyfluorene, incorporating nitrogen-containing substituents similar to the target compound, demonstrates the application of these structures in creating advanced optical and electronic materials. Such research contributes to the field of organic electronics and photonics, paving the way for new types of light-emitting devices (Huang et al., 2004).
Safety and Hazards
This compound is associated with several hazard statements including H227, H314, and H335 . These codes indicate that the compound is combustible, can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including wearing protective gloves and eye protection, and ensuring good ventilation .
Eigenschaften
IUPAC Name |
3-(2,2-dimethylpropylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-8(2,3)7-9-5-4-6-10/h9-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQWOMSXSLHMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



